3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one
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Overview
Description
3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the class of benzo[c]chromen-6-one derivatives. This compound is characterized by its unique structural features, including an isopropoxy group at the third position, a methoxy group at the eighth position, and a methyl group at the fourth position on the benzo[c]chromen-6-one core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of a suitable benzo[c]chromen-6-one derivative with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of more efficient catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for methoxy substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes, such as phosphodiesterase, which play a role in cellular signaling pathways. This inhibition can lead to various biological effects, including anti-inflammatory and neuroprotective activities .
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one: Similar structure but with a hydroxyl group instead of an isopropoxy group.
8-methoxy-3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one: Contains a methoxybenzyl group instead of an isopropoxy group.
3,8-dihydroxy-6H-benzo[c]chromen-6-one: Features hydroxyl groups at the third and eighth positions.
Uniqueness
3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
8-methoxy-4-methyl-3-propan-2-yloxybenzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-10(2)21-16-8-7-14-13-6-5-12(20-4)9-15(13)18(19)22-17(14)11(16)3/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJHELDPWMASBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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